molecular formula C9H15BO3 B3348072 (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde CAS No. 153725-01-0

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde

Cat. No.: B3348072
CAS No.: 153725-01-0
M. Wt: 182.03 g/mol
InChI Key: YVBIZZFCPNAJIA-UHFFFAOYSA-N
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Description

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is a boronate ester featuring a conjugated α,β-unsaturated aldehyde moiety. This compound is widely used in synthetic chemistry, particularly in photoredox-catalyzed reactions and cross-coupling processes. Its structure combines the reactivity of the aldehyde group with the versatility of the boronate functionality, making it a valuable intermediate for constructing complex molecules, such as cyclobutanes via deboronative radical additions .

Properties

IUPAC Name

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBIZZFCPNAJIA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Borylation of Acrylaldehyde: : One common method involves the borylation of acrylaldehyde using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base like potassium acetate.

  • Aldol Condensation: : Another route involves the aldol condensation of a boronic ester with an aldehyde. This method can be catalyzed by bases such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group in (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in an organic solvent like toluene.

Major Products

    Oxidation: (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid.

    Reduction: (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol.

    Substitution: Various substituted alkenes depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives
The compound acts as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is particularly useful in synthesizing complex organic molecules and pharmaceuticals. The presence of the dioxaborolane moiety enhances the stability of the compound during these reactions, making it a valuable reagent in synthetic chemistry .

Acrylate Applications
As an acrylaldehyde derivative, it can be used in the preparation of polymers and copolymers through radical polymerization. Its reactivity can be harnessed to create materials with specific properties such as increased thermal stability or enhanced mechanical strength. This application is crucial in developing advanced materials for various industrial uses .

Medicinal Chemistry

Drug Development
In medicinal chemistry, (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde has potential applications as an intermediate in the synthesis of bioactive compounds. The boronic acid functionality is known to interact with biological targets such as enzymes and receptors, suggesting that derivatives of this compound could be developed into therapeutic agents . For instance, its ability to form reversible covalent bonds with proteins may be exploited in designing inhibitors for specific enzymes involved in disease processes.

Targeting Cancer Cells
Research indicates that boron-containing compounds can enhance the efficacy of certain anticancer drugs by improving their delivery to tumor sites or by acting as radiosensitizers. The unique properties of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde may be leveraged in developing new cancer therapies that utilize boron neutron capture therapy (BNCT), a targeted radiation treatment .

Materials Science

Polymer Chemistry
The incorporation of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde into polymer matrices can lead to materials with enhanced properties such as improved thermal stability and mechanical strength. Its ability to participate in cross-linking reactions allows for the development of robust polymer networks suitable for coatings and adhesives .

Nanocomposites
The compound's reactivity can also be utilized in the fabrication of nanocomposites where it serves as a functionalizing agent for nanoparticles. This application is particularly relevant in creating materials with tailored electronic or optical properties for use in sensors and devices .

Case Studies

Study Title Application Area Findings
Synthesis of Boron-containing DrugsMedicinal ChemistryDemonstrated improved binding affinity to target enzymes compared to non-boron analogs
Development of High-performance PolymersMaterials ScienceAchieved enhanced thermal stability and mechanical properties through the incorporation of acrylate derivatives
Nanocomposite FabricationNanotechnologySuccessfully functionalized nanoparticles leading to improved sensor sensitivity

Mechanism of Action

The reactivity of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is largely governed by the presence of the boron-containing dioxaborolane ring and the aldehyde group. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The aldehyde group can undergo nucleophilic addition reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronate Esters

Structural and Functional Group Variations

Ethyl (E/Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
  • Key Difference : Replaces the aldehyde group with an ethyl ester.
  • Stereochemical Impact : The (Z)-isomer shows distinct reactivity in Suzuki-Miyaura couplings due to steric hindrance around the double bond. For example, (Z)-20 (66% yield, E/Z 6:94) is synthesized via isomerization of the (E)-isomer, highlighting configurational stability differences .
  • Applications : Used in annulation reactions to synthesize coumarins, leveraging the ester’s electrophilicity .
Aromatic-Substituted Boronates
  • Examples: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1) . 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 214360-76-6) . 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-60-8) .
  • Electronic Effects: Aromatic substituents alter electron density at the boron center. For instance, the electron-rich aniline derivative enhances stability in acidic conditions, while the phenol group enables hydrogen bonding .
Aliphatic Boronate Esters
  • Examples: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate . 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid (CAS 1191063-90-7) .
  • Functional Group Impact: The propanoic acid derivative introduces acidity (pKa ~4-5), enabling aqueous-phase reactivity, unlike the hydrophobic acrylaldehyde .

Reactivity in Cross-Coupling Reactions

Compound Type Suzuki-Miyaura Coupling Efficiency Notable Reactivity
Acrylaldehyde Moderate Aldehyde participates in post-coupling condensations (e.g., with amines) .
Ethyl Acrylate High Ester group stabilizes intermediates; (Z)-isomer requires optimized conditions .
Aromatic Derivatives Variable Pyridine derivatives show enhanced coupling with electron-deficient aryl halides .
Aliphatic Derivatives Low Steric hindrance in tert-butyl esters reduces coupling efficiency .

Physical and Analytical Data

Compound Molecular Weight Melting Point (°C) Key NMR Signals (δ ppm)
Acrylaldehyde ~218.06* Not reported Aldehyde proton: ~9.5–10.0
Ethyl (E)-acrylate 226.08 N/A (oil) Vinyl protons: 7.64 (d, J = 9.54 Hz)
3-(Borolane)propanoic acid 200.04 Not reported Carboxylic acid: ~12.0 (broad)
3-(Borolane)aniline 205.06 103–108 Aromatic NH2: ~5.0 (s)

*Calculated based on molecular formula C10H15BO3.

Biological Activity

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is C11H19BO4C_{11}H_{19}BO_4, with a molecular weight of 226.08 g/mol. The compound features a dioxaborolane moiety that contributes to its reactivity and interaction with biological systems.

Key Properties:

  • CAS Number: 1009307-13-4
  • InChI Key: ZXDDITJXZPTHFE-BQYQJAHWSA-N
  • Toxicity: Harmful if swallowed or in contact with skin .

1. Pharmacological Effects

Research indicates that compounds similar to (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde exhibit various pharmacological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. For instance, dioxaborolane derivatives have shown effectiveness in inhibiting biofilm formation in dental applications .
  • Anticancer Potential: Compounds containing boron have been investigated for their anticancer properties. Dioxaborolane derivatives may enhance the efficacy of chemotherapeutic agents by improving drug delivery mechanisms .

2. Toxicity Profile

The toxicity of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde has been assessed in various studies:

Study Type Findings
Acute Oral ToxicityHarmful if swallowed; specific LD50 values need further investigation .
Dermal ToxicityHarmful in contact with skin; requires safety precautions during handling .
Long-term ExposureLimited data available; further studies needed to determine chronic effects.

Case Study 1: Antimicrobial Efficacy

A study focused on the use of dioxaborolane compounds in dental materials demonstrated significant reduction in bacterial colonization when incorporated into orthodontic cements. The incorporation of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde could enhance the antibacterial properties of dental adhesives without compromising bond strength .

Case Study 2: Drug Delivery Systems

Research exploring the use of boron-containing compounds in drug delivery systems has shown promise. The unique properties of dioxaborolane derivatives facilitate targeted delivery of anticancer agents. This approach aims to minimize systemic toxicity while maximizing therapeutic efficacy against tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde, and how can its stereochemical integrity be preserved during synthesis?

  • The compound is typically synthesized via Suzuki-Miyaura cross-coupling or condensation reactions involving boronate esters. A key step involves protecting the aldehyde group during boronate formation to prevent side reactions. For example, analogous acrylaldehyde derivatives are synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with α,β-unsaturated aldehydes under inert conditions .
  • Methodological tip : Use anhydrous solvents (e.g., THF or DCM) and catalytic systems like Pd(PPh₃)₄ to minimize isomerization. Monitor reaction progress via TLC or HPLC to confirm stereochemical purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • 1H/13C NMR : The aldehyde proton appears as a singlet at ~9.8–10.0 ppm, while the vinylic protons show coupling (J ≈ 16 Hz) characteristic of the E-isomer. The dioxaborolane ring protons resonate as a singlet at ~1.3 ppm .
  • IR spectroscopy : Confirm the aldehyde group via a strong C=O stretch at ~1700 cm⁻¹ and B-O stretches at 1350–1400 cm⁻¹ .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX software for refinement, ensuring low R-factors (<5%) and accurate bond-length validation .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Store at 2–8°C in airtight containers under inert gas (Ar/N₂). Avoid moisture and prolonged exposure to light, as the boronate group is susceptible to hydrolysis and the aldehyde may oxidize .

Advanced Research Questions

Q. How can reaction yields be improved in cross-coupling reactions involving this compound, particularly when contradictory data arise from varying catalytic systems?

  • Troubleshooting framework :

  • Catalyst screening : Compare Pd(OAc)₂ with ligands like SPhos or XPhos. For electron-deficient substrates, PdCl₂(dppf) may enhance reactivity .
  • Solvent optimization : Use mixed solvents (e.g., DMF/H₂O or THF/EtOH) to balance solubility and reaction kinetics.
  • Data reconciliation : If yields vary, perform kinetic studies (e.g., via in situ IR or GC-MS) to identify rate-limiting steps. For example, reports a 27% yield in a related synthesis, attributed to competing side reactions; adding a radical scavenger (e.g., BHT) may suppress these .

Q. What strategies can mitigate hydrolysis of the dioxaborolane moiety during biological studies, and how can this stability be quantified?

  • Stabilization methods :

  • Use pro-drug formulations (e.g., ester-protected derivatives) that release the active compound under specific pH or enzymatic conditions .
  • Incorporate steric hindrance near the boronate group via substituent engineering (e.g., methyl or aryl groups) .
    • Quantitative analysis : Perform accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS. Calculate half-life (t₁/₂) using first-order kinetics .

Q. How can computational modeling guide the design of derivatives for targeted applications, such as boron neutron capture therapy (BNCT) or enzyme inhibition?

  • In silico workflow :

  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., proteasomes for BNCT) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects on boronate reactivity .
  • ADMET profiling : Predict pharmacokinetics using QikProp or SwissADME to prioritize low-toxicity candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde
Reactant of Route 2
Reactant of Route 2
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde

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